molecular formula C17H22N2O5 B136885 N-Benzyloxycarbonyl-prolyl-alanine methyl ester CAS No. 135820-81-4

N-Benzyloxycarbonyl-prolyl-alanine methyl ester

Cat. No. B136885
M. Wt: 334.4 g/mol
InChI Key: WZEHNUMRTRKLTC-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyloxycarbonyl-prolyl-alanine methyl ester (Z-Phe-Ala-CH3) is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized using a well-established method, and its mechanism of action has been extensively studied.

Mechanism Of Action

Z-Phe-Ala-CH3 acts as a competitive inhibitor of enzymes that contain a proline residue in their active site. It achieves this by binding to the proline residue and preventing the enzyme from binding to its substrate. This mechanism of action has been extensively studied and has led to the development of new enzyme inhibitors.

Biochemical And Physiological Effects

Z-Phe-Ala-CH3 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, Z-Phe-Ala-CH3 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Z-Phe-Ala-CH3 has several advantages for use in lab experiments. It is easily synthesized in large quantities, making it readily available for use in research. Additionally, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for studying enzyme kinetics and protein-protein interactions. However, one limitation of Z-Phe-Ala-CH3 is that it can only be used to study enzymes that contain a proline residue in their active site.

Future Directions

There are several future directions for the study of Z-Phe-Ala-CH3. One area of research is in the development of new enzyme inhibitors based on the structure of Z-Phe-Ala-CH3. Another area of research is in the study of protein-protein interactions and the development of protein-protein interaction inhibitors. Additionally, Z-Phe-Ala-CH3 has potential applications in the development of new drugs for the treatment of various diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the potential of Z-Phe-Ala-CH3 in these areas.
Conclusion:
In conclusion, Z-Phe-Ala-CH3 is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is well-established, and its mechanism of action has been extensively studied. Z-Phe-Ala-CH3 has a range of biochemical and physiological effects and has several advantages for use in lab experiments. There are several future directions for the study of Z-Phe-Ala-CH3, including the development of new enzyme inhibitors and protein-protein interaction inhibitors, and its potential use in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Z-Phe-Ala-CH3 involves the coupling of Fmoc-Phe-OH and Boc-Ala-OH, followed by deprotection of the Fmoc group and coupling with methyl chloroformate. The final product is obtained after deprotection of the Boc group. This method of synthesis is well-established and has been used to produce Z-Phe-Ala-CH3 in large quantities.

Scientific Research Applications

Z-Phe-Ala-CH3 has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of drug discovery, where it has been used as a lead compound for the development of new drugs. Z-Phe-Ala-CH3 has also been used in the study of enzyme kinetics and in the development of enzyme inhibitors. Additionally, Z-Phe-Ala-CH3 has been used in the study of protein-protein interactions and in the development of protein-protein interaction inhibitors.

properties

CAS RN

135820-81-4

Product Name

N-Benzyloxycarbonyl-prolyl-alanine methyl ester

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

benzyl (2S)-2-[[(2R)-1-methoxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22N2O5/c1-12(16(21)23-2)18-15(20)14-9-6-10-19(14)17(22)24-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,18,20)/t12-,14+/m1/s1

InChI Key

WZEHNUMRTRKLTC-OCCSQVGLSA-N

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

SMILES

CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Other CAS RN

135820-81-4

synonyms

N-benzyloxycarbonyl-prolyl-alanine methyl ester
N-Z-Pro-Ala-OMe

Origin of Product

United States

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